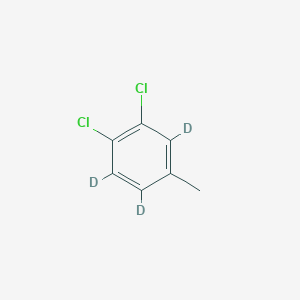

3,4-Dichlorotoluene-2,5,6-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dichlorotoluene-2,5,6-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 3,4-dichlorotoluene, where specific hydrogen atoms are replaced with deuterium. It is primarily used in scientific research, particularly in studies involving stable isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorotoluene-2,5,6-d3 typically involves the chlorination of toluene followed by deuteration. The chlorination process introduces chlorine atoms at the 3 and 4 positions of the toluene ring. Subsequently, the deuteration process replaces specific hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination and deuteration processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and reaction conditions to ensure efficient isotope incorporation .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorotoluene-2,5,6-d3 undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction to form less chlorinated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Substitution: Formation of various substituted toluenes.

Oxidation: Formation of 3,4-dichlorobenzoic acid or 3,4-dichlorobenzaldehyde.

Reduction: Formation of 3,4-dichlorotoluene or other partially dechlorinated products

Scientific Research Applications

3,4-Dichlorotoluene-2,5,6-d3 is used in various scientific research applications, including:

Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.

Biology: Utilized in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Used in the development of new materials and chemicals, particularly in the synthesis of deuterated pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-Dichlorotoluene-2,5,6-d3 involves its interaction with molecular targets through its chlorinated and deuterated structure. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in long-term studies. The compound can undergo various chemical transformations, influencing its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorotoluene: The non-deuterated version of the compound.

2,4-Dichlorotoluene: Another isomer with chlorine atoms at different positions.

2,5-Dichlorotoluene: An isomer with chlorine atoms at the 2 and 5 positions.

Uniqueness

3,4-Dichlorotoluene-2,5,6-d3 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms and metabolic pathways, offering insights that are not possible with non-deuterated compounds .

Biological Activity

3,4-Dichlorotoluene-2,5,6-d3 is a deuterated derivative of 3,4-dichlorotoluene characterized by the substitution of specific hydrogen atoms with deuterium. This modification enhances the compound's stability and makes it particularly useful in various scientific research applications, including metabolic studies and mechanistic investigations in chemistry and biology. The molecular formula of this compound is C7D3H3Cl2, with a molecular weight of approximately 164.05 g/mol.

The presence of deuterium in this compound contributes to its unique chemical behavior:

- Stability : Deuterium enhances the compound's resistance to metabolic breakdown.

- Lipophilicity : The chlorinated structure increases binding affinity to biological targets.

The biological activity of this compound is influenced by its interaction with specific molecular targets:

- Metabolic Pathways : The stable isotope labeling allows researchers to trace the incorporation and transformation of deuterated compounds within biological systems.

- Enzymatic Reactions : The presence of deuterium can alter the rate of enzymatic reactions due to kinetic isotope effects.

Biological Activity

Research indicates that this compound exhibits notable biological activity due to its unique structural features. Key findings include:

Case Studies

- Metabolic Tracing in Animals : In a study involving rodents, this compound was administered to track its metabolic fate. Results indicated that the compound was effectively incorporated into biological tissues without rapid degradation.

- Pharmacological Applications : Researchers utilized this compound in pharmacokinetic studies to evaluate drug metabolism and disposition. The deuterated form provided clear insights into metabolic pathways that would be difficult to assess with non-deuterated analogs.

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies:

- Acute Toxicity : LD50 values for related dichlorotoluene compounds indicate moderate toxicity levels. For example, studies report LD50 values ranging from 2,900 mg/kg to 5,000 mg/kg in different animal models .

- Chronic Effects : Limited data on chronic toxicity exist; however, some reports suggest potential liver and kidney damage following prolonged exposure to related compounds .

Properties

Molecular Formula |

C7H6Cl2 |

|---|---|

Molecular Weight |

164.04 g/mol |

IUPAC Name |

1,2-dichloro-3,4,6-trideuterio-5-methylbenzene |

InChI |

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i2D,3D,4D |

InChI Key |

WYUIWKFIFOJVKW-NRUYWUNFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])Cl)Cl)[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.